Cumyl PEGACLONE Ethylbenzyl isomer
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Overview
Description
Ethylbenzyl-PeGACLONE is a synthetic cannabinoid categorized as an analytical reference standard. It is structurally related to Cumyl-PEGACLONE and is used primarily in research and forensic applications . This compound is not intended for human or veterinary use .
Preparation Methods
The synthesis of Ethylbenzyl-PeGACLONE involves several steps, including the formation of the core structure and the addition of functional groups. The synthetic route typically involves the reaction of 5-pentyl-2-(1-phenylpropyl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one with various reagents under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethylbenzyl-PeGACLONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethylbenzyl-PeGACLONE is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids.
Biology: It is used in studies to understand the interaction of synthetic cannabinoids with biological systems.
Medicine: It is used in research to develop new therapeutic agents targeting cannabinoid receptors.
Industry: It is used in the development of new materials and products that incorporate synthetic cannabinoids.
Mechanism of Action
Ethylbenzyl-PeGACLONE exerts its effects by interacting with cannabinoid receptors in the body. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system. The compound binds to these receptors, modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Ethylbenzyl-PeGACLONE is similar to other synthetic cannabinoids, such as Cumyl-PEGACLONE and Cumyl-PICA. it has unique structural features that differentiate it from these compounds. For example, the presence of an ethylbenzyl group in Ethylbenzyl-PeGACLONE provides distinct chemical and biological properties . Other similar compounds include:
- Cumyl-PEGACLONE
- Cumyl-PICA
- 3-fluoro PCP (hydrochloride)
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C25H28N2O |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
5-pentyl-2-(1-phenylpropyl)pyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C25H28N2O/c1-3-5-11-17-26-22-15-10-9-14-20(22)24-23(26)16-18-27(25(24)28)21(4-2)19-12-7-6-8-13-19/h6-10,12-16,18,21H,3-5,11,17H2,1-2H3 |
InChI Key |
OYGBCKBLQHHWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C3=CC=CC=C31)C(=O)N(C=C2)C(CC)C4=CC=CC=C4 |
Origin of Product |
United States |
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